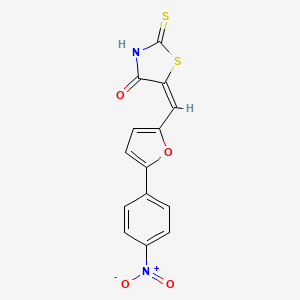

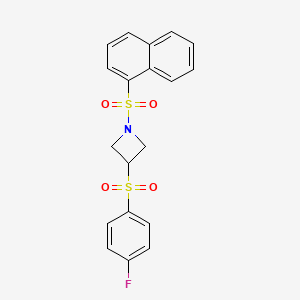

2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoindolines, such as “2-(2-(Piperazin-1-yl)ethyl)isoindoline-1,3-dione”, are a family of compounds that have been the focus of much research due to their presence in a wide array of bioactive molecules . They have an empirical formula of C14H17N3O2 and a molecular weight of 259.30 .

Synthesis Analysis

Isoindolines can be synthesized through several step reactions of substitution, click reaction, and addition reaction . For example, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material .

Molecular Structure Analysis

The molecular structure of isoindolines typically includes a piperazine ring attached to an isoindoline-1,3-dione group . The SMILES string representation for “2-(2-(Piperazin-1-yl)ethyl)isoindoline-1,3-dione” is O=C(N1CCN2CCNCC2)C3=CC=CC=C3C1=O .

Aplicaciones Científicas De Investigación

Interaction with Human D2 Receptor

Isoindolines, including the compound , are the focus of much research because they are present in a wide array of bioactive molecules . These compounds derived from analogs of important biogenic amines were tested in silico (on the human dopamine receptor D2) to predict their affinities and some pharmacokinetic parameters .

Potential Antipsychotic Agents

Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents .

Treatment of Alzheimer’s Disease

The inhibition of β-amyloid protein aggregation by isoindolines and isoindoline-1,3-dione indicates a potential capacity in the treatment of Alzheimer’s disease .

Acetylcholinesterase Inhibitor

2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been synthesized and assessed for their anticholinesterase activity . These compounds can function as potential acetylcholinesterase inhibitors, which could be useful in the treatment of Alzheimer’s disease .

Parkinsonism Treatment

Green Synthesis Technique

Isoindolines/dioxoisoindolines, including the compound , can be synthesized using simple heating and relatively quick solventless reactions . This green synthesis technique is an important contribution to the field of chemistry .

Mecanismo De Acción

Target of Action

The primary target of this compound is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, and their modulation can have significant effects on human behavior and physiology.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 can affect various biochemical pathways. In particular, it can modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents . Additionally, it may inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .

Pharmacokinetics

The compound’s pharmacokinetic properties were predicted in silico .

Result of Action

Propiedades

IUPAC Name |

2-[2-(4-cyclopropylsulfonylpiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c21-15(11-20-16(22)13-3-1-2-4-14(13)17(20)23)18-7-9-19(10-8-18)26(24,25)12-5-6-12/h1-4,12H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEBTNVDKIWLDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Iodo-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane](/img/structure/B2461145.png)

![N-isopentyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2461146.png)

![7-Chloro-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2461148.png)

![N-(3-fluoro-4-methylphenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2461156.png)

![3-(4-ethoxyphenyl)-6-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2461158.png)

![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2461159.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole](/img/structure/B2461162.png)

![3-[(6-Chloroquinazolin-4-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2461164.png)